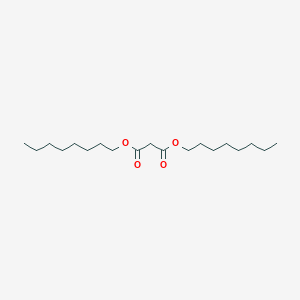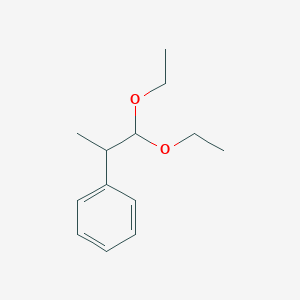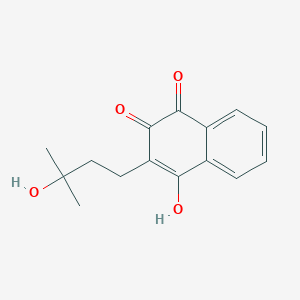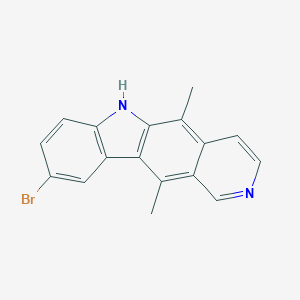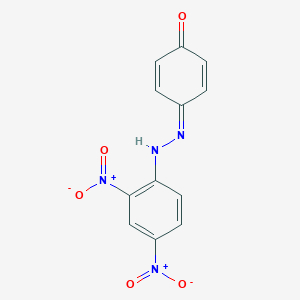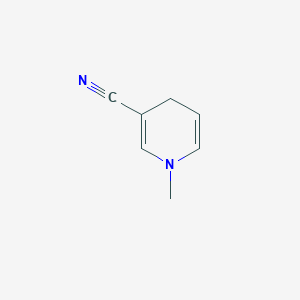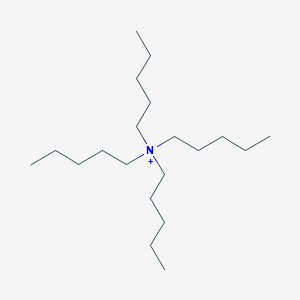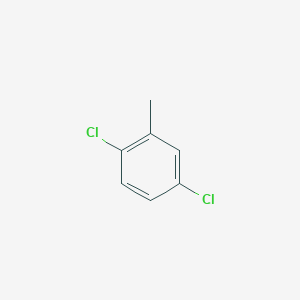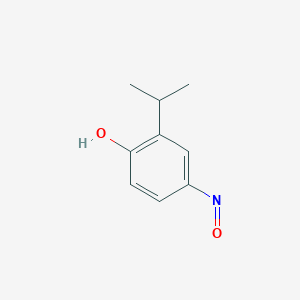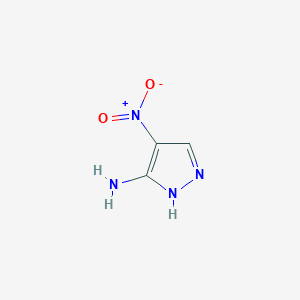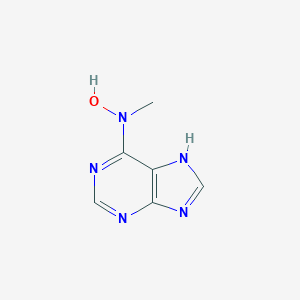
Adenine, N-hydroxy-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenine, N-hydroxy-N-methyl-, also known as N6-hydroxymethyladenine or 6-Hydroxymethyladenine (6-HMA), is a modified nucleobase found in the DNA of certain organisms. It is formed by the oxidation of N6-methyladenine (6-MA) by reactive oxygen species (ROS) and is considered a DNA damage product. In recent years, 6-HMA has gained attention due to its potential as a biomarker for oxidative stress and its role in epigenetic regulation.
作用機序
The exact mechanism of action of 6-HMA is not fully understood, but it is believed to act as a DNA demethylating agent. It has been shown to induce DNA damage and activate DNA repair pathways, leading to changes in gene expression and epigenetic modifications. Additionally, 6-HMA has been found to inhibit the activity of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, which can result in changes in gene expression.
生化学的および生理学的効果
6-HMA has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, 6-HMA has been shown to alter gene expression and epigenetic modifications, which can have downstream effects on cell function and physiology.
実験室実験の利点と制限
One advantage of using 6-HMA in lab experiments is its ability to induce DNA damage and alter gene expression, which can be useful for studying various biological processes. However, 6-HMA is a relatively unstable molecule and can degrade over time, which can affect the reproducibility of experiments. Additionally, the synthesis of 6-HMA can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 6-HMA. One area of interest is its role in epigenetic regulation and DNA methylation. Further studies are needed to elucidate the exact mechanism of action of 6-HMA and its effects on gene expression and epigenetic modifications. Additionally, 6-HMA has potential as a biomarker for oxidative stress and could be used in diagnostic and prognostic applications. Finally, the development of novel therapeutic agents targeting 6-HMA could have implications for cancer therapy.
合成法
6-HMA can be synthesized by the oxidative demethylation of 6-MA using Fenton's reagent, which is a mixture of hydrogen peroxide and ferrous ions. The reaction yields 6-HMA and formaldehyde as a byproduct. The purity of the synthesized 6-HMA can be confirmed by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
6-HMA has been studied extensively in the field of epigenetics, where it has been shown to play a role in DNA methylation and gene expression. It has also been identified as a potential biomarker for oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, 6-HMA has been investigated as a possible target for cancer therapy due to its ability to induce DNA damage and apoptosis in cancer cells.
特性
CAS番号 |
19152-70-6 |
|---|---|
製品名 |
Adenine, N-hydroxy-N-methyl- |
分子式 |
C6H7N5O |
分子量 |
165.15 g/mol |
IUPAC名 |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11(12)6-4-5(8-2-7-4)9-3-10-6/h2-3,12H,1H3,(H,7,8,9,10) |
InChIキー |
GNFKHGVHRNLVGU-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
正規SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
その他のCAS番号 |
19152-70-6 |
同義語 |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



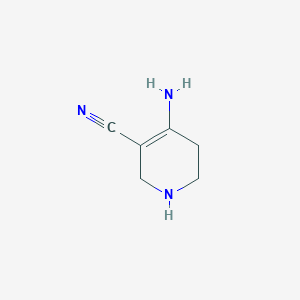
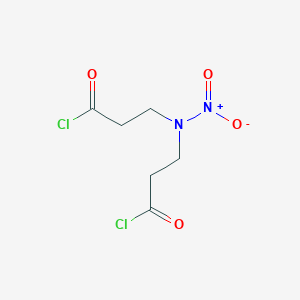
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

